molecular formula C10H16N2 B3056279 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine CAS No. 70065-76-8

2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine

Cat. No.: B3056279
CAS No.: 70065-76-8
M. Wt: 164.25 g/mol
InChI Key: VRLHLCWWRNNISC-UHFFFAOYSA-N
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Description

2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amine is a secondary amine derivative featuring a pyridin-3-ylmethyl substituent attached to a branched propan-1-amine backbone. The pyridine moiety and alkylamine chain are critical for molecular interactions, influencing receptor binding affinity, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(2)6-12-8-10-4-3-5-11-7-10/h3-5,7,9,12H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLHLCWWRNNISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359381
Record name 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70065-76-8
Record name 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinemethanol with 2-methylpropan-1-amine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as toluene or ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products Formed

Scientific Research Applications

2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine with structurally or functionally analogous compounds, focusing on pharmacological profiles, selectivity, and clinical relevance.

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structure Highlights Target Receptor Selectivity vs. KOR Clinical Status Key References
2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amine Pyridin-3-ylmethyl group, branched propan-1-amine Not explicitly reported (inference: potential KOR affinity) N/A Preclinical (inference)
PF-04455242 (2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine) Biphenyl-pyrrolidinylsulfonyl substituent KOR High selectivity (>1000-fold vs. μ/δ opioid receptors) Phase 1 completed
NorBNI (Norbinaltorphimine) Dimeric morphinan structure KOR Moderate (off-target μ/δ activity at high doses) Preclinical/Lab use
BTRX-335140 Quinoline-oxadiazole core KOR High selectivity Phase 2 clinical trials
JNJ-67953964 (LY2456302) Fluorinated benzamide-pyrrolidine hybrid KOR High selectivity Phase 1/2 discontinued

Key Findings

Structural Determinants of Selectivity PF-04455242 incorporates a biphenyl-pyrrolidinylsulfonyl group, which enhances KOR selectivity by optimizing hydrophobic interactions and hydrogen bonding within the receptor’s extracellular pocket . NorBNI, a dimeric morphinan, exhibits prolonged KOR antagonism (weeks to months) due to slow dissociation kinetics but suffers from μ-opioid receptor cross-reactivity, limiting clinical utility .

Pharmacokinetic and Duration of Action PF-04455242 and BTRX-335140 were designed to overcome the long-lasting effects of NorBNI. PF-04455242 has a plasma half-life of ~4–6 hours in rodents, enabling shorter, dose-dependent antagonism suitable for clinical use . The pyridine moiety in 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine may improve solubility compared to purely lipophilic analogs, though its metabolic stability remains uncharacterized .

Clinical Advancements PF-04455242 demonstrated target engagement in Phase 1 trials, suppressing KOR agonist-induced prolactin release in humans . BTRX-335140 is under investigation for mood disorders, leveraging its balanced pharmacokinetics and absence of JNK pathway activation, a liability observed with NorBNI .

Off-Target Effects

  • JNJ-67953964 (LY2456302) showed promise as a KOR antagonist but was discontinued due to undisclosed safety concerns, underscoring the challenge of optimizing selectivity and tolerability in this class .

Biological Activity

2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amine, a compound with the molecular formula C10H16N2C_{10}H_{16}N_2, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a methyl group and a pyridin-3-ylmethyl substituent. Its molecular weight is 164.25 g/mol, and it exhibits properties typical of amine compounds, which can engage in nucleophilic substitution reactions that are crucial for drug development.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₀H₁₆N₂
Molecular Weight164.25 g/mol
Functional GroupsAmine, Pyridine

2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amine has shown diverse biological activities, particularly in the context of antiproliferative effects against various cancer cell lines. The mechanism is often linked to its interaction with biological macromolecules, influencing pathways involved in cell growth and apoptosis.

Case Studies

  • Antiproliferative Activity : Research indicates that derivatives of pyridine compounds exhibit significant antiproliferative effects against cancer cell lines such as MDA-MB-231 and HeLa. For instance, modifications to the structure, such as introducing hydroxyl groups, have been shown to lower IC50 values, enhancing efficacy against these cell lines .
  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Inhibitors targeting nNOS have been explored for neurodegenerative disorders. Compounds similar to 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine have been designed to improve bioavailability while maintaining selectivity, indicating potential therapeutic applications in neurological conditions .

Structure-Activity Relationships (SAR)

The biological efficacy of 2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine can be significantly influenced by its structural modifications. Studies have shown that the position and nature of substituents on the pyridine ring affect the compound's interaction with target proteins.

Table 2: SAR Insights

Compound NameIC50 (µM)Key Features
2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amineVariesBase structure with pyridine attachment
Derivative with -OH group0.0046Increased potency against cancer cells
Derivative with electron-withdrawing groupsInactiveReduced activity compared to electron-donors

Safety and Toxicology

While exploring its biological activities, safety profiles must also be considered. The compound is classified as an irritant and can cause skin and eye damage upon contact. Understanding these safety aspects is crucial for any therapeutic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.